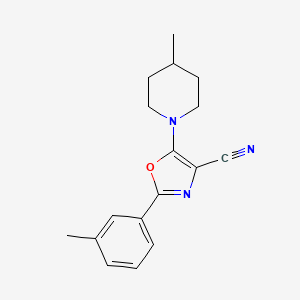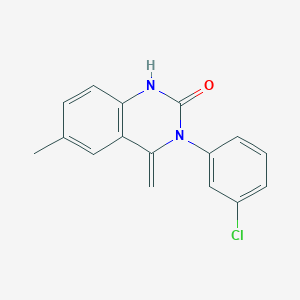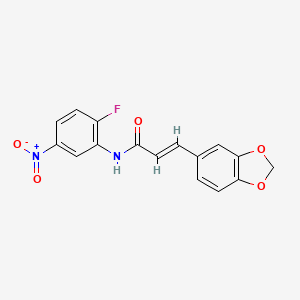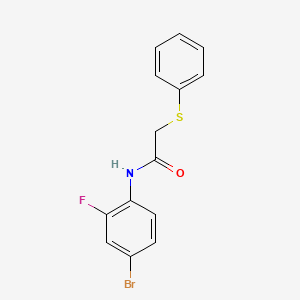
4-(2-cyclododecylethanethioyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyclododecylethanethioyl)morpholine, also known as CDTEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic molecule that contains a morpholine ring and a thioether group. CDTEM is a versatile molecule that has been used in various fields of research, including drug discovery, material science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine is not fully understood. However, it is believed that the thioether group in this compound plays a crucial role in its biological activity. The thioether group is known to interact with proteins and enzymes, which may be responsible for the observed anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been found to modulate the activity of various enzymes and proteins, including proteasomes and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-cyclododecylethanethioyl)morpholine is a relatively stable molecule that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, this compound is not very soluble in water, which limits its potential applications in aqueous environments.
Direcciones Futuras
There are several future directions for research on 4-(2-cyclododecylethanethioyl)morpholine. One potential application is in the development of new anti-cancer drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new materials. This compound has been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes.
Métodos De Síntesis
The synthesis of 4-(2-cyclododecylethanethioyl)morpholine involves the reaction of morpholine and cyclododecanone with elemental sulfur. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive molecule for research purposes.
Aplicaciones Científicas De Investigación
4-(2-cyclododecylethanethioyl)morpholine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
Propiedades
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIZDYPANJYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)


![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
